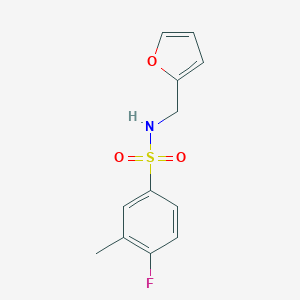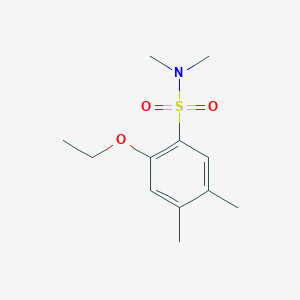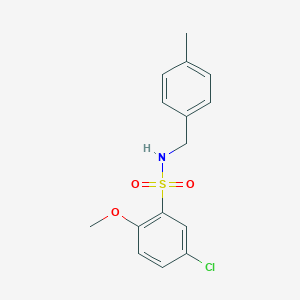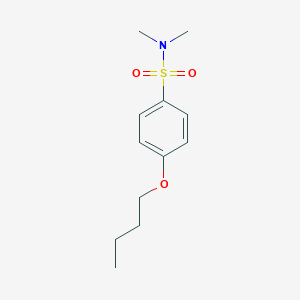
4-butoxy-N,N-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N,N-dimethylbenzenesulfonamide, also known as BDBS, is a sulfonamide compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of 4-butoxy-N,N-dimethylbenzenesulfonamide is not fully understood. However, studies have suggested that 4-butoxy-N,N-dimethylbenzenesulfonamide may inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death. In cancer cells, 4-butoxy-N,N-dimethylbenzenesulfonamide may induce apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
4-butoxy-N,N-dimethylbenzenesulfonamide has been shown to have antibacterial and antifungal activities, inhibiting the growth of various strains of bacteria and fungi. In cancer cells, 4-butoxy-N,N-dimethylbenzenesulfonamide has been shown to induce apoptosis and inhibit cell proliferation. 4-butoxy-N,N-dimethylbenzenesulfonamide has also been investigated for its potential to remove heavy metals from contaminated water.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-butoxy-N,N-dimethylbenzenesulfonamide has several advantages for lab experiments, including its high purity and yield, and its antibacterial, antifungal, and anticancer activities. However, 4-butoxy-N,N-dimethylbenzenesulfonamide has some limitations, including its potential toxicity and limited solubility in water.
Direcciones Futuras
For the study of 4-butoxy-N,N-dimethylbenzenesulfonamide include investigating its potential as a therapeutic agent for bacterial and fungal infections and cancer, exploring its use for the removal of heavy metals from contaminated water, and improving the synthesis method to increase its yield and purity.
Métodos De Síntesis
4-butoxy-N,N-dimethylbenzenesulfonamide can be synthesized using different methods, including the reaction of 4-butoxy-N,N-dimethylbenzenesulfonyl chloride with ammonia or amine in the presence of a base. Another method involves the reaction of 4-butoxy-N,N-dimethylbenzenesulfonyl chloride with an amine salt in the presence of a base. These methods have been used to produce 4-butoxy-N,N-dimethylbenzenesulfonamide with high purity and yield.
Aplicaciones Científicas De Investigación
4-butoxy-N,N-dimethylbenzenesulfonamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biology, and environmental science. In medicinal chemistry, 4-butoxy-N,N-dimethylbenzenesulfonamide has been evaluated for its antibacterial and antifungal activities. In biology, 4-butoxy-N,N-dimethylbenzenesulfonamide has been studied for its effects on the growth of cancer cells and its potential as a therapeutic agent. In environmental science, 4-butoxy-N,N-dimethylbenzenesulfonamide has been investigated for its ability to remove heavy metals from contaminated water.
Propiedades
Fórmula molecular |
C12H19NO3S |
|---|---|
Peso molecular |
257.35 g/mol |
Nombre IUPAC |
4-butoxy-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO3S/c1-4-5-10-16-11-6-8-12(9-7-11)17(14,15)13(2)3/h6-9H,4-5,10H2,1-3H3 |
Clave InChI |
GFAVDNOBWNDXJW-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N(C)C |
SMILES canónico |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



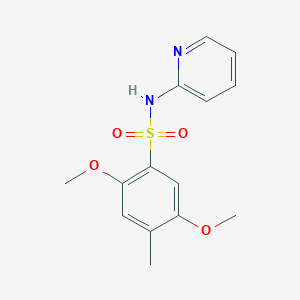
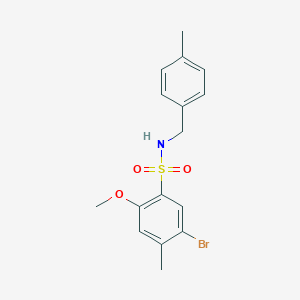
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-naphthalenesulfonamide](/img/structure/B275355.png)
![1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275363.png)
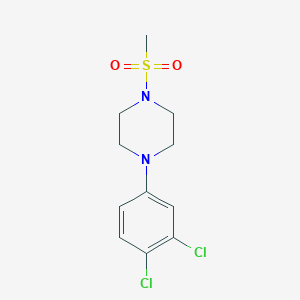
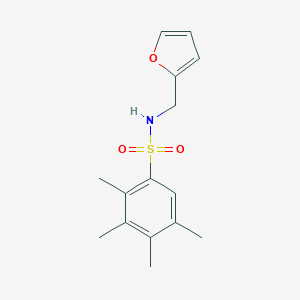
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275372.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275375.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275380.png)
![1-[(3-Ethoxy-4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275381.png)
![4-({5-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-1-naphthyl}sulfonyl)-2,6-dimethylmorpholine](/img/structure/B275384.png)
